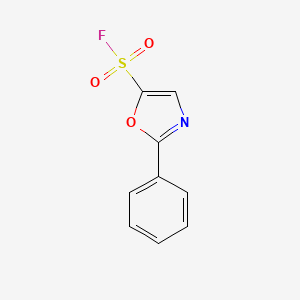

2-Phenyl-1,3-oxazole-5-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHVGHQFRCAEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Mechanistic Investigations of 2 Phenyl 1,3 Oxazole 5 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and its Applicability

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for the unique combination of stability and reactivity of the sulfonyl fluoride (–SO₂F) group. nih.govccspublishing.org.cn The S(VI)-F bond is exceptionally stable under many conditions, including resistance to hydrolysis, oxidation, and reduction. nih.govnih.gov However, its reactivity can be "unleashed" under specific conditions to react with nucleophiles, making sulfonyl fluorides like 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride valuable connectors in chemical synthesis. nih.gov

The electrophilic sulfur atom in the sulfonyl fluoride group of this compound is susceptible to attack by a variety of nucleophiles. This reactivity is the foundation of its utility in SuFEx chemistry, allowing for the formation of stable sulfonamide and sulfonate ester linkages.

The reaction of sulfonyl fluorides with primary and secondary amines to form sulfonamides is a cornerstone of SuFEx chemistry. amazonaws.comnih.gov For this compound, this transformation would involve the displacement of the fluoride ion by an amine nucleophile. While specific studies on this compound are not prevalent, the general reaction is well-established for a broad range of aryl sulfonyl fluorides. Catalytic methods, for instance, employing a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, have been shown to facilitate the amidation of various sulfonyl fluorides with excellent yields, often between 87% and 99%. amazonaws.comnih.govresearchgate.net This protocol is notably effective even with sterically hindered substrates. amazonaws.comresearchgate.net

Table 1: Illustrative Examples of Catalytic Amidation of Aryl Sulfonyl Fluorides

| Aryl Sulfonyl Fluoride | Amine | Product | Yield (%) |

|---|---|---|---|

| Phenylsulfonyl fluoride | Benzylamine | N-Benzylbenzenesulfonamide | 95 |

| 4-Toluenesulfonyl fluoride | Piperidine | 1-(Tosyl)piperidine | 98 |

| 4-Nitrobenzenesulfonyl fluoride | Aniline | 4-Nitro-N-phenylbenzenesulfonamide | 92 |

| This compound (Hypothetical) | Morpholine | 4-(2-Phenyl-1,3-oxazole-5-sulfonyl)morpholine | Expected High |

Data for illustrative aryl sulfonyl fluorides are generalized from reported high-yield reactions. The entry for this compound is hypothetical to illustrate the expected outcome.

In a similar fashion to amidation, this compound is expected to react with alcohols or phenols to yield sulfonate esters. This reaction typically requires activation, often through the use of a base to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide then attacks the electrophilic sulfur center. The use of sulfuryl fluoride (SO₂F₂) has been demonstrated to mediate the dehydrative coupling of carboxylic acids and alcohols to form esters, showcasing the reactivity of the S-F bond towards oxygen nucleophiles. researchgate.net While direct esterification of this compound is not explicitly detailed in the provided literature, the principles of SuFEx chemistry support this reactivity.

The success of nucleophilic substitution at the sulfonyl fluoride center is contingent upon the nature of the nucleophile and the reaction conditions.

Nucleophile Strength: Stronger nucleophiles, such as primary amines and alkoxides, will generally react more readily than weaker nucleophiles like tertiary amines or hindered alcohols.

Steric Hindrance: Sterically bulky nucleophiles or significant steric hindrance around the sulfonyl fluoride group can impede the reaction rate. However, catalytic methods have been developed that are particularly effective for overcoming steric challenges. amazonaws.comnih.gov

Catalysis: The use of catalysts is a key aspect of modern SuFEx chemistry. Lewis bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and other organocatalysts can activate the sulfonyl fluoride, making the sulfur atom more electrophilic and facilitating the reaction. nih.gov N-heterocyclic carbenes (NHCs) have also been reported as effective catalysts for the reaction of sulfonyl fluorides with alcohols and amines. acs.org

Solvent and Temperature: The choice of solvent can influence reaction rates and outcomes. Aprotic polar solvents are often employed. Temperature can be adjusted to control the reaction rate, with more challenging substitutions requiring elevated temperatures.

The mechanism of SuFEx reactions is generally considered to proceed through a bimolecular nucleophilic substitution (Sₙ2)-type pathway. acs.org In this proposed mechanism for this compound, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a pentacoordinate transition state. The fluoride ion is subsequently expelled as a leaving group.

Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) support an Sₙ2-type mechanism. acs.org The presence of a base can significantly lower the activation barrier by enhancing the nucleophilicity of the attacking species. acs.org While an addition-elimination mechanism has also been considered, the Sₙ2-type pathway is often favored for its simplicity and consistency with experimental observations. acs.org

Nucleophilic Substitution at the Sulfonyl Fluoride Center

Reactivity of the 1,3-Oxazole Core in this compound

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns. thepharmajournal.comtandfonline.com The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, making it generally electron-deficient.

Electrophilic Aromatic Substitution: Electrophilic attack on the oxazole (B20620) ring is generally disfavored due to its electron-deficient nature. When it does occur, it is most likely to happen at the C4 or C5 position, and typically requires the presence of an activating, electron-donating group on the ring. wikipedia.orgpharmaguideline.com The sulfonyl fluoride group at the C5 position of this compound is strongly electron-withdrawing, which would further deactivate the ring towards electrophilic substitution.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the oxazole ring is also uncommon but can occur if a good leaving group is present at an electron-deficient position, typically C2. wikipedia.org

Deprotonation: The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4. thepharmajournal.comtandfonline.com Therefore, the C4 proton in this compound would be the most acidic proton on the oxazole ring itself (excluding the phenyl substituent). This allows for potential functionalization at this position via deprotonation with a strong base followed by reaction with an electrophile.

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, which provides a route to substituted pyridines. wikipedia.orgpharmaguideline.com This reactivity involves the C4-C5 double bond acting in concert with the oxygen atom. The substitution pattern on the this compound would influence its propensity to undergo such cycloadditions.

In the context of this compound, the reactivity of the sulfonyl fluoride group is the more prominent feature for synthetic applications, particularly under the mild conditions characteristic of SuFEx click chemistry. The oxazole ring is likely to be relatively inert under these conditions, providing a stable scaffold for the transformations occurring at the sulfonyl fluoride center.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| N-Benzylbenzenesulfonamide |

| 1-(Tosyl)piperidine |

| 4-Nitro-N-phenylbenzenesulfonamide |

| 4-(2-Phenyl-1,3-oxazole-5-sulfonyl)morpholine |

| Phenylsulfonyl fluoride |

| 4-Toluenesulfonyl fluoride |

| 4-Nitrobenzenesulfonyl fluoride |

| Benzylamine |

| Piperidine |

| Aniline |

| Morpholine |

| 1-hydroxybenzotriazole |

| Methanesulfonyl fluoride |

| Methylamine |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, a class of reactions governed by the electronic nature of the substituent attached to the ring. In this molecule, the substituent is the 2-(1,3-oxazol-5-sulfonyl fluoride) group. This group, as a whole, is strongly electron-withdrawing due to the combined inductive and resonance effects of the sulfonyl fluoride moiety and the inherent electron-deficient nature of the oxazole ring.

Furthermore, this deactivating group directs incoming electrophiles to the meta positions (C-3' and C-5') of the phenyl ring. This regioselectivity arises because the resonance structures for electrophilic attack at the ortho and para positions place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing oxazole substituent. The meta-attack intermediates avoid this unfavorable arrangement, making them the more stable and preferred pathways.

Reactions at the Oxazole C-2, C-4, and C-5 Positions

The oxazole ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution. pharmaguideline.comthepharmajournal.com The reactivity of its carbon atoms decreases in the order C-4 > C-5 > C-2. pharmaguideline.comthepharmajournal.com In the case of this compound, the C-2 and C-5 positions are already substituted. The presence of the powerfully electron-withdrawing sulfonyl fluoride group at C-5 further deactivates the ring, rendering electrophilic attack at the C-4 position highly unlikely under standard conditions. pharmaguideline.com

Conversely, the electron-deficient character of the ring suggests a potential for nucleophilic attack.

C-2 Position: The hydrogen atom at the C-2 position of an oxazole ring is the most acidic, facilitating deprotonation by a strong base. thepharmajournal.com However, in the target molecule, this position is occupied by a phenyl group. Nucleophilic attack at the C-2 carbon is possible, especially if activated by electron-withdrawing substituents, potentially leading to ring cleavage rather than simple substitution. pharmaguideline.com

C-4 Position: This position is the most susceptible to electrophilic attack in an unsubstituted oxazole but is heavily deactivated in this specific molecule.

C-5 Position: This position is attached to the highly electrophilic sulfonyl fluoride group, making it the primary site for nucleophilic substitution reactions, as discussed in section 3.3.

Cycloaddition reactions, such as Diels-Alder reactions, are characteristic of the oxazole ring, which can act as a diene. pharmaguideline.com However, the reaction is facilitated by electron-donating substituents. The presence of the deactivating phenyl and sulfonyl fluoride groups would likely inhibit this type of reactivity. pharmaguideline.com

Ring-Opening and Rearrangement Processes

The oxazole ring, while aromatic, can undergo ring-opening under various conditions, particularly when substituted with powerful electron-withdrawing groups that destabilize the ring system. The presence of the sulfonyl fluoride at C-5 makes the this compound scaffold susceptible to such transformations.

A key example of a rearrangement process involving a closely related structure is the Smiles rearrangement. Studies on methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates, which feature a similar sulfonyl group at the C-5 position, have shown that their reaction with aminoazoles can lead to a cyclocondensation pathway that includes the Smiles rearrangement. growingscience.com This process involves an intramolecular nucleophilic aromatic substitution where a heteroatom attacks an aromatic ring, displacing the sulfonyl group. While this specific example involved a sulfonyl chloride and an adjacent carboxylate, a similar pathway could be envisioned for this compound with appropriate nucleophiles.

Furthermore, the general reactivity of oxazoles includes cleavage under harsh acidic or basic conditions. pharmaguideline.com The high degree of electron deficiency in this compound may lower the energy barrier for these ring-opening reactions, leading to the formation of acyclic intermediates. Such processes are often termed Ring Opening Rearrangement Functionalization (RORF), where the cleavage of the heterocyclic ring is followed by the formation of new bonds, leading to a completely different molecular scaffold. researchgate.net

Interplay Between Sulfonyl Fluoride and Oxazole Moieties Reactivity

The sulfonyl fluoride and the oxazole ring in this compound exhibit a strong electronic interplay that mutually influences their reactivity. The sulfonyl fluoride group is a potent electrophilic center, and its reactivity is central to its utility in covalent inhibitor design and "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx). nih.gov

The electron-withdrawing nature of the oxazole ring, amplified by the C-5 sulfonyl fluoride substituent, enhances the electrophilicity of the sulfur atom. This makes the sulfonyl fluoride group a prime target for nucleophilic attack. In contrast, studies on sulfonyl fluorides attached to electron-rich heterocycles, such as 2-aminothiazoles, have shown that the electron-donating character of the ring can deactivate the electrophilic sulfur, making the S-F exchange more challenging. chemrxiv.org Therefore, the electron-deficient 2-phenyl-1,3-oxazole moiety is expected to activate the sulfonyl fluoride group, facilitating SuFEx reactions with various nucleophiles like phenols, amines, and azides to form the corresponding sulfonates, sulfonamides, and sulfonyl azides. nih.gov

Conversely, the sulfonyl fluoride group profoundly modifies the reactivity of the oxazole ring. As discussed previously, it deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack or ring-opening. This interplay dictates the chemo- and regioselectivity of reactions, as nucleophiles are more likely to attack the highly electrophilic sulfur atom of the sulfonyl fluoride group rather than the carbon atoms of the already electron-poor oxazole ring.

Radical Chemistry Involving Sulfonyl Fluoride Groups

The sulfonyl fluoride group can participate in radical chemistry. The fluorosulfonyl radical (FSO₂•) is a highly reactive intermediate, though its use has been less common compared to other sulfonyl radicals due to its instability. nih.gov Recent advances have focused on the generation of fluorosulfonyl radicals from various precursors to achieve direct fluorosulfonylation of organic molecules. rsc.org

While this compound itself is not a direct radical precursor, it is structurally related to compounds that are formed via radical pathways. The addition of sulfonyl radicals to alkenes and alkynes is a well-established method for creating functionalized sulfonyl compounds. nih.gov For instance, fluorosulfonyl radicals, generated from sources like sulfuryl chlorofluoride (FSO₂Cl), can add to unsaturated bonds. researchgate.net This suggests that a synthetic route to this compound or its derivatives could potentially involve a radical-mediated step.

Furthermore, under specific conditions (e.g., photolysis or radical initiation), the S-C bond of the parent molecule could potentially cleave to form a 2-phenyl-1,3-oxazol-5-yl radical and a sulfonyl fluoride radical, although this is less common than the generation of sulfonyl radicals from other precursors like sulfonyl chlorides or arylazo sulfones. researchgate.net The primary relevance of radical chemistry to this compound lies in the broader synthetic strategies available for accessing sulfonyl fluorides and the potential for the fluorosulfonyl radical to be used in the synthesis of complex molecules containing this motif. nih.govrsc.org

Chemo- and Regioselectivity in Transformations

The distinct reactivity of the three main components of this compound—the phenyl ring, the oxazole core, and the sulfonyl fluoride group—gives rise to predictable chemo- and regioselectivity in its transformations.

Electrophilic Reactions: These reactions will chemoselectively target the phenyl ring over the highly deactivated oxazole ring. The regioselectivity will favor substitution at the meta positions of the phenyl ring.

Nucleophilic Reactions: These reactions will chemoselectively target the electrophilic sulfur atom of the sulfonyl fluoride group. This is the basis for SuFEx click chemistry, leading to the formation of sulfonamides, sulfonates, etc. Nucleophilic attack on the oxazole ring carbons is less favorable but could lead to ring-opening under forcing conditions.

Base-Mediated Reactions: Strong, non-nucleophilic bases might abstract the most acidic proton. While the C-2 proton of oxazole is typically the most acidic, this position is blocked by the phenyl group. The next most acidic protons would be on the phenyl ring, but deprotonation there is unlikely without directing groups.

Radical Reactions: As a product, the molecule demonstrates the utility of radical fluorosulfonylation reactions in synthesis. nih.gov

A study on the analogous methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates demonstrated high regioselectivity in reactions with heterocyclic amines like 1H-pyrazol-5-amines. The reaction proceeded selectively through the endocyclic nitrogen atom of the aminoazole attacking the sulfonyl chloride, yielding the corresponding sulfonamide. growingscience.com This highlights the pronounced electrophilicity of the sulfur center at the C-5 position, which directs the reaction pathway.

The following table summarizes the expected selectivity for different reaction types.

| Reaction Type | Reagent Type | Predicted Chemoselective Site | Predicted Regioselectivity |

| Electrophilic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄) | Phenyl Ring | meta-position |

| Nucleophilic Substitution | Nucleophiles (e.g., R-OH, R-NH₂) | Sulfonyl Fluoride Group | Attack at Sulfur Atom (SuFEx) |

| Rearrangement | Nucleophiles (e.g., Aminoazoles) | Sulfonyl Fluoride Group | Intramolecular attack leading to Smiles Rearrangement growingscience.com |

Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 1,3 Oxazole 5 Sulfonyl Fluoride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment within the molecule.

The ¹H NMR spectrum of 2-phenyl-1,3-oxazole-5-sulfonyl fluoride (B91410) derivatives provides distinct signals corresponding to the protons of the phenyl and oxazole (B20620) rings. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.40–8.20 ppm). The protons in the ortho positions (2' and 6') are generally found further downfield compared to the meta (3' and 5') and para (4') protons due to the deshielding effect of the oxazole ring.

The oxazole ring itself has one proton at the C4 position. The chemical shift of this proton is highly dependent on the substituent at the C5 position. In related 2-phenyl-1,3-oxazole structures, this proton signal can vary. For instance, in derivatives where the C5 position is part of another aromatic system, the oxazole proton signal can be found around δ 7.57 ppm. rsc.org The strong electron-withdrawing nature of the sulfonyl fluoride group at C5 would be expected to shift the C4-H signal significantly downfield.

In more complex derivatives, such as those with further substitutions on the phenyl ring or with additional groups attached to the oxazole, these chemical shifts can be further modified. For example, in 2-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide, the aromatic protons from the two phenyl rings and the amide protons present a complex pattern between δ 7.32 and 8.00 ppm. biointerfaceresearch.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H-2', H-6' | ~8.1-8.2 | Multiplet (or dd) |

| Phenyl H-3', H-4', H-5' | ~7.5-7.7 | Multiplet |

Note: Predicted values are based on analogous structures and general substituent effects.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbons of the phenyl ring typically resonate in the δ 125–135 ppm range. The C1' carbon, attached to the oxazole ring, is a quaternary carbon and its signal is often of lower intensity. The oxazole ring carbons have characteristic chemical shifts: C2, being flanked by oxygen and nitrogen, appears significantly downfield (δ ~160-163 ppm). biointerfaceresearch.com The C5 carbon, bonded to the strongly electron-withdrawing -SO₂F group, is also expected to be significantly deshielded, while the C4 carbon's chemical shift will be influenced by its proton attachment and proximity to the C5 substituent. In related 4-arylsulfonyl-1,3-oxazoles, the C4 and C5 carbons show signals in the range of δ 125-153 ppm. biointerfaceresearch.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Oxazole C2 | 160-163 |

| Oxazole C4 | ~125-130 |

| Oxazole C5 | >150 |

| Phenyl C1' (ipso) | ~126 |

| Phenyl C2'/C6' | ~129 |

| Phenyl C3'/C5' | ~127 |

Note: Predicted values are based on analogous structures and general substituent effects.

¹⁹F NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. wikipedia.org The sulfonyl fluoride (-SO₂F) group gives a characteristic singlet in the ¹⁹F NMR spectrum. For arylsulfonyl fluorides, this signal typically appears in the range of +60 to +66 ppm relative to a CFCl₃ standard. rsc.org For example, 4-methoxybenzenesulfonyl fluoride shows a signal at δ +65.6 ppm. rsc.org In a complex derivative, N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl-acetamide, the fluorine of the sulfonyl fluoride is not present, but the fluorine on the phenylsulfonyl group appears at δ -104.12 ppm, which is a typical range for a fluorine atom on an aromatic ring. biointerfaceresearch.com The presence of a sharp singlet in the expected region for sulfonyl fluorides provides unambiguous evidence for the -SO₂F moiety.

Table 3: Characteristic ¹⁹F NMR Chemical Shift for Aryl Sulfonyl Fluorides

| Functional Group | Typical Chemical Shift (ppm) |

|---|

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the coupling network within the phenyl ring, confirming the relative positions of the ortho, meta, and para protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively assign the ¹³C signals for the protonated carbons of the phenyl ring and the C4 of the oxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Key correlations would include:

Correlations from the ortho-protons (H-2'/H-6') of the phenyl ring to the C2 carbon of the oxazole ring, confirming the link between the two rings.

Correlations from the oxazole C4-H proton to the C2 and C5 carbons, confirming the structure of the oxazole ring.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

The most diagnostic peaks are those belonging to the sulfonyl fluoride group. The sulfonyl group (-SO₂-) exhibits strong asymmetric and symmetric stretching vibrations. These typically appear near 1380-1350 cm⁻¹ and 1190-1160 cm⁻¹, respectively. nih.gov The sulfur-fluorine (S-F) bond also has a characteristic stretching vibration, which is found in the 810-830 cm⁻¹ region. fluorine1.ru

The heterocyclic oxazole ring and the phenyl ring also contribute to the spectrum. The C=N stretching vibration of the oxazole ring is expected around 1650-1590 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range. C-H stretching from the aromatic rings is observed above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Oxazole C=N | Stretch | 1650-1590 | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Variable |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1380-1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1190-1160 | Strong |

| C-O-C (Oxazole) | Stretch | 1100-1020 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern under ionization. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of such molecules is often directed by the stability of the resulting ions and neutral fragments. sapub.org

Key fragmentation pathways would likely involve the sulfonyl fluoride moiety and the oxazole ring.

Loss of the fluorine atom to give an [M-F]⁺ ion.

Loss of the entire sulfonyl fluoride group as a radical ([M-SO₂F]⁺) or the loss of sulfur dioxide followed by fluorine ([M-SO₂-F]⁺).

Cleavage of the oxazole ring, which can lead to fragments such as the benzoyl cation ([C₆H₅CO]⁺) or the phenylcyanide radical cation ([C₆H₅CN]⁺˙).

Fragmentation of the phenyl ring itself is also possible but typically requires higher energy.

The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the presence and location of the various functional groups. nih.govacs.org

Table 5: Expected Key Fragments in the Mass Spectrum of this compound (C₉H₅FN₂O₃S)

| m/z Value (Nominal) | Possible Fragment Identity |

|---|---|

| 242 | [M]⁺ |

| 159 | [M - SO₂F]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of these molecules is often governed by a network of weak intermolecular forces. In the case of the fluoro-substituted derivative, molecules in the crystal lattice are linked by C—H⋯F interactions and weak π–π stacking interactions. nih.gov Similarly, structural analyses of other related heterocyclic systems, such as N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzenesulfonamide and 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, show that molecules are frequently linked by hydrogen bonds (e.g., C—H⋯O or N—H⋯N) to form complex three-dimensional networks. nih.govnih.gov These interactions are vital for the stability of the crystal lattice.

Below is a table summarizing representative crystallographic data for a 2-phenyl-1,3-oxazole derivative.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole | nih.gov |

| Chemical Formula | C₂₄H₁₅FN₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | - | - |

| a (Å) | 9.3158 (3) | nih.gov |

| b (Å) | 10.8176 (3) | nih.gov |

| c (Å) | 18.9449 (5) | nih.gov |

| β (°) | 100.571 (3) | nih.gov |

| Volume (ų) | 1876.76 (9) | nih.gov |

| Z | 4 | nih.gov |

Complementary Analytical Techniques for Purity and Identity Confirmation

While X-ray crystallography provides definitive structural information for the solid state, a combination of other analytical methods is essential to confirm the identity, structure, and purity of bulk samples, particularly when suitable crystals cannot be obtained. These techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For instance, in a series of 2-[4-(Arylsulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl acetamides, aromatic protons typically appear as multiplets in the δ 7.4–8.2 ppm region, while protons of methylene (B1212753) groups (e.g., -S-CH₂-CO-) appear as singlets around δ 4.0–4.3 ppm. biointerfaceresearch.combiointerfaceresearch.com

¹³C NMR reveals the types of carbon atoms present in the molecule. For the same series, characteristic signals include those for the oxazole ring carbons (e.g., C2, C4, C5), aromatic carbons, and carbonyl carbons (around δ 165–169 ppm). biointerfaceresearch.combiointerfaceresearch.com

¹⁹F NMR is specifically used for fluorine-containing derivatives, with chemical shifts providing information about the electronic environment of the fluorine atom. In one derivative, a fluorine atom on a phenylsulfonyl group exhibited a signal at δ = -104.2 ppm. biointerfaceresearch.combiointerfaceresearch.com

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For example, the compound 5-fluoro-2-phenylbenzo[d]oxazole showed a calculated m/z of 214.0590 for [M+H]⁺, with the found value being 214.0662, confirming its composition. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The spectra of 2-aryl-5-(chlorosulfonyl)-1,3-oxazole derivatives show characteristic absorption bands. For example, a derivative containing an ester and an amino group displayed strong absorption bands for the C=O group at 1729 cm⁻¹ and for the NH₂ group at 3437 and 3302 cm⁻¹. growingscience.com

Elemental Analysis provides the percentage composition of elements (C, H, N, S, etc.) in a compound. This data is crucial for confirming the empirical formula and assessing the purity of the synthesized substance. For numerous 2-Phenyl-1,3-oxazole derivatives, the experimentally found percentages of C, H, N, and S align closely with the calculated values, indicating a high degree of purity. biointerfaceresearch.combiointerfaceresearch.com

The following table presents representative analytical data for a derivative of this compound.

| Technique | Compound | Observed Data | Reference |

|---|---|---|---|

| ¹H NMR | 2-[4-(4-Fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide | δ (ppm): 4.01 (2H, s), 7.25 (1H, s), 7.41 – 7.63 (5H, m), 7.71 (1H, s), 7.92 (2H, d, J=7.3 Hz), 8.02 – 8.16 (2H, m) | biointerfaceresearch.combiointerfaceresearch.com |

| ¹³C NMR | 2-[4-(4-Fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide | δ (ppm): 35.7, 117.0 (d, J=23.1 Hz), 125.0, 126.2, 129.2, 130.4 (d, J=9.9 Hz), 131.7, 135.6, 136.2, 152.0, 160.8, 165.2 (d, J=253.8 Hz), 168.4 | biointerfaceresearch.combiointerfaceresearch.com |

| ¹⁹F NMR | 2-[4-(4-Fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide | δ (ppm): -104.2 | biointerfaceresearch.combiointerfaceresearch.com |

| IR | Methyl 5-{[N-(5-amino-1H-pyrazol-4-yl)sulfamoyl]}-2-(p-tolyl)-1,3-oxazole-4-carboxylate | ν (cm⁻¹): 3473, 3401, 3311, 3231 (NH₂); 1749 (C=O) | growingscience.com |

| HRMS | 2-phenyl-5-(4-(trifluoromethyl)phenyl)oxazole | m/z: [M+H]⁺ Calcd: 290.0714; Found: 290.0788 | rsc.org |

| Elemental Analysis | 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide | Calcd (%): C 45.04; H 2.89; Br 17.63; N 6.18; S 14.15. Found (%): C 45.07; H 2.91; Br 17.65; N 6.15; S 14.14 | biointerfaceresearch.com |

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,3 Oxazole 5 Sulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the behavior of 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride (B91410). These methods allow for the prediction of molecular properties that can be correlated with experimental observations.

Density Functional Theory (DFT) Studies on Electronic Structure

Theoretical calculations on various oxazole (B20620) derivatives have been performed to understand their structure-property relationships. researchgate.net These studies typically involve geometry optimization to find the most stable conformation, followed by the calculation of various electronic descriptors. irjweb.com For 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride, it is anticipated that the phenyl ring and the oxazole ring are not perfectly coplanar due to steric hindrance, which would have implications for the extent of π-conjugation.

Molecular Orbital Analysis and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.comnih.gov

In phenyl-oxazole derivatives, the HOMO is typically distributed over the π-system of the phenyl and oxazole rings, while the LUMO is also delocalized over these aromatic moieties. bioorganica.com.ua The introduction of a potent electron-withdrawing group like sulfonyl fluoride at the 5-position of the oxazole ring is expected to significantly lower both the HOMO and LUMO energy levels. This, in turn, influences the molecule's reactivity, making the sulfur atom a prime electrophilic site.

Molecular Electrostatic Potential (MEP) maps are also valuable tools derived from quantum chemical calculations. They illustrate the charge distribution within a molecule and help predict sites for electrophilic and nucleophilic attack. irjweb.com For this compound, the MEP would likely show a region of high positive potential around the sulfur atom of the sulfonyl fluoride group, indicating its susceptibility to nucleophilic attack, which is the basis of its SuFEx reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 | B3LYP/6-311++G(d,p) |

| 2,5-diphenyloxazole | -6.10 | -1.85 | 4.25 | B3LYP/6-31G(d) |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | B3LYP/6-311++G(d,p) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Analysis of SuFEx Reactions

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a powerful click chemistry transformation for which computational studies have provided significant mechanistic insights. acs.orgnih.gov Theoretical investigations on model systems, such as the reaction of methanesulfonyl fluoride with methylamine (B109427), have shown that the reaction likely proceeds through an SN2-type mechanism. acs.org This involves the nucleophilic attack of an amine on the electrophilic sulfur atom, leading to a pentacoordinate sulfur transition state.

For the SuFEx reaction of this compound, a similar SN2 mechanism is anticipated. Transition state analysis using DFT would reveal the geometry of this high-energy intermediate. In a related computational study on the Ca(NTf2)2-mediated SuFEx reaction of benzenesulfonyl fluoride with piperidine, the transition state features an elongated S-F bond (2.3 Å) and a forming S-N bond (1.9 Å). acs.orgresearchgate.netchapman.edu The geometry around the sulfur atom in the transition state is typically trigonal bipyramidal, with the incoming nucleophile and the leaving fluoride group occupying the axial positions.

The presence of a complementary base is often crucial for lowering the reaction barrier by increasing the nucleophilicity of the attacking species. acs.org Computational studies can quantify the effect of such bases on the stability of the transition state.

Energy Profiles and Reaction Barriers

By mapping the potential energy surface of a reaction, computational chemistry can determine the energy profile, which includes the energies of reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key determinant of the reaction rate. acs.org

For the uncatalyzed gas-phase reaction of methanesulfonyl fluoride with methylamine, a high activation barrier has been calculated, which is consistent with the slow reaction rates observed experimentally under such conditions. acs.org The inclusion of a base in the computational model significantly lowers this barrier. In a study of the Ca(NTf2)2-mediated SuFEx reaction, the computed Gibbs free energy of activation was found to be approximately 21.3 kcal/mol, which is in good agreement with experimental kinetic data. acs.orgresearchgate.netchapman.edu This highlights the predictive power of these computational models.

For this compound, the electronic nature of the phenyl-oxazole moiety is expected to influence the reaction barrier. The electron-withdrawing character of this group should enhance the electrophilicity of the sulfur center, potentially lowering the activation energy compared to simple alkyl sulfonyl fluorides.

| Reaction | Computational Method | Calculated Activation Energy (ΔG°‡) (kcal/mol) |

|---|---|---|

| Methanesulfonyl fluoride + Methylamine (gas phase) | PBE0/def2-TZVPP | ~35 |

| Methanesulfonyl fluoride + Methylamine (with triethylamine base) | PBE0/def2-TZVPP | Significantly Lowered |

| Benzenesulfonyl fluoride + Piperidine (Ca(NTf2)2 mediated) | DFT | 21.3 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules pack in the solid state are governed by conformational preferences and intermolecular forces. Computational methods can predict these features, which are crucial for understanding the material properties of the compound.

Conformational analysis of this compound would focus on the rotational freedom around the single bonds connecting the phenyl ring to the oxazole ring and the sulfonyl fluoride group to the oxazole ring. The dihedral angle between the phenyl and oxazole rings is a key conformational parameter. In related crystal structures of phenyl-oxazole derivatives, this angle is typically non-zero, indicating a twisted conformation to relieve steric strain. nih.gov For example, in 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the phenyl and oxazole rings is around 25-27°. nih.gov A similar non-planar arrangement is expected for this compound.

Intermolecular interactions are the forces that hold molecules together in a condensed phase. These can be modeled computationally and are often studied experimentally through X-ray crystallography. For molecules like this compound, a variety of non-covalent interactions are expected to be significant in its crystal packing. nih.gov These include:

Hydrogen bonds: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the hydrogen atoms of the phenyl and oxazole rings and the oxygen and nitrogen atoms of the oxazole and sulfonyl groups. nih.gov

π-π stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions, which are important for stabilizing the crystal lattice.

Halogen bonds: The fluorine atom of the sulfonyl fluoride group could potentially act as a halogen bond acceptor.

Other non-covalent interactions: Interactions involving the sulfur atom, such as chalcogen bonds, may also play a role in the crystal packing. researchgate.net

| Interaction Type | Typical Donor/Acceptor Atoms | Typical Distance Range (Å) | Significance |

|---|---|---|---|

| C-H···O Hydrogen Bond | C-H (aromatic), O (sulfonyl/oxazole) | 2.2 - 2.8 | Directional, contributes to network formation |

| π-π Stacking | Phenyl/Oxazole rings | 3.3 - 3.8 (centroid-centroid) | Stabilizes crystal packing through dispersive forces |

| Cl···O Interaction | Cl (sulfonyl), O (sulfonyl/oxadiazole) | 3.2 - 4.0 | Contributes significantly to packing in halo-sulfonyl compounds |

| N-H···N Hydrogen Bond | N-H, N (heterocycle) | ~2.0 - 2.5 | Strong directional interaction in related amine-containing structures |

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful and widely used tool for predicting the spectroscopic properties of organic molecules. researchgate.netirjweb.com By solving approximations of the Schrödinger equation, DFT can determine a molecule's optimized geometry and electronic structure, from which various spectroscopic parameters can be calculated with a high degree of accuracy. nih.gov

Methodology

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds in its ground state geometry. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)), can predict the wavenumbers of fundamental vibrations. researchgate.netirjweb.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely accomplished using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dkmdpi.com This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to the calculated shielding of a standard compound, such as tetramethylsilane (TMS). A strong correlation between experimental and calculated chemical shifts is frequently observed, aiding in the structural elucidation and assignment of complex molecules. researchgate.netruc.dk

UV-Vis Spectroscopy: The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light in the ultraviolet and visible regions. These calculations provide the maximum absorption wavelength (λmax) and the oscillator strength of each transition. mdpi.com

Illustrative Predicted Spectroscopic Data

While specific computational studies for this compound are not available, the table below provides a hypothetical example of the type of data that would be generated from such a DFT calculation.

Table 1: Hypothetical Predicted Spectroscopic Parameters for this compound This data is for illustrative purposes only and does not represent experimentally verified or published computational results.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | ν (cm⁻¹) | ~3100-3000 | Aromatic C-H stretch |

| ν (cm⁻¹) | ~1610 | Oxazole C=N stretch | |

| ν (cm⁻¹) | ~1420, ~1210 | Asymmetric/Symmetric SO₂ stretch | |

| ¹H NMR | δ (ppm) | ~8.0-8.2 | Oxazole C4-H |

| δ (ppm) | ~7.8-8.0 | Phenyl H (ortho) | |

| δ (ppm) | ~7.4-7.6 | Phenyl H (meta, para) | |

| ¹³C NMR | δ (ppm) | ~165 | Oxazole C2 |

| δ (ppm) | ~155 | Oxazole C5 | |

| δ (ppm) | ~125-135 | Phenyl carbons | |

| UV-Vis (TD-DFT) | λmax (nm) | ~280 | π → π* transition |

In Silico Screening and Design Principles

The structure of this compound, combining a recognized heterocyclic scaffold with a reactive sulfonyl fluoride group, makes it an intriguing candidate for in silico screening and rational drug design, particularly as a covalent inhibitor.

Covalent Inhibitor Design

The primary design principle for this molecule revolves around its sulfonyl fluoride (-SO₂F) moiety. This functional group has emerged as a versatile "warhead" for designing targeted covalent inhibitors. researchgate.net Unlike traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can form stable covalent bonds with a broader range of nucleophilic amino acids, including lysine (B10760008), tyrosine, serine, and histidine. researchgate.netacs.orgnih.gov This capability significantly expands the scope of proteins that can be targeted covalently. researchgate.net

In this context, the 2-phenyl-1,3-oxazole portion of the molecule would act as a "guidance system" or recognition scaffold. It is designed to bind non-covalently within a specific pocket of a target protein through interactions like hydrogen bonding or π-stacking. This initial binding event positions the electrophilic sulfonyl fluoride "warhead" in close proximity to a nucleophilic amino acid residue, facilitating the formation of a permanent covalent bond. nih.govrsc.org

In Silico Screening Methods

Molecular Docking: This is a key computational technique used to predict how a molecule binds to a protein target. nih.gov For this compound, covalent docking simulations would be employed. These specialized algorithms model the non-covalent binding of the oxazole scaffold and then simulate the covalent bond formation between the sulfur atom of the sulfonyl fluoride and a nearby nucleophilic residue on the target protein. This allows for the prediction of binding affinity and the identification of potential protein targets. acs.orgnih.gov

Virtual Screening: Large libraries of compounds can be computationally screened against a protein target of interest. A virtual library could be designed around the this compound scaffold, varying substituents to optimize binding and reactivity. These libraries can be rapidly docked into a protein's active site to identify the most promising candidates for synthesis and experimental testing. acs.org

Fragment-Based Screening: The sulfonyl fluoride group itself can be used as a reactive fragment to identify binding "hot spots" on proteins. nih.govacs.org By identifying fragments that bind to a target, a larger inhibitor can be built up, incorporating the 2-phenyl-1,3-oxazole scaffold to enhance affinity and selectivity. acs.org

A critical consideration in the design of such inhibitors is the balance between the reactivity of the sulfonyl fluoride and its aqueous stability. nih.govacs.org The electrophilicity of the sulfur atom can be tuned by modifying the electronic properties of the oxazole and phenyl rings to ensure it is reactive enough to bind its target but stable enough to avoid rapid hydrolysis or off-target reactions. nih.gov

Table 2: Key Design Principles for Sulfonyl Fluoride-Based Covalent Inhibitors

| Principle | Description | Relevance to this compound |

|---|---|---|

| Bifunctional Design | Molecule contains a recognition scaffold and a reactive "warhead". | The 2-phenyl-1,3-oxazole moiety serves as the scaffold for non-covalent binding, while the sulfonyl fluoride is the covalent warhead. |

| Expanded Target Scope | Sulfonyl fluorides can target multiple nucleophilic residues (Lys, Tyr, Ser, His), not just Cys. acs.orgnih.gov | Allows for the potential targeting of a wide range of proteins that may lack a reactive cysteine in their binding sites. |

| Structure-Guided Optimization | Utilizing protein structural data (X-ray, NMR) to rationally design inhibitors. nih.govrsc.org | The scaffold could be modified based on a target's known structure to improve binding affinity and position the warhead for optimal reaction. |

| Tuning Reactivity | Modifying the electronics of the scaffold to balance warhead reactivity and stability. nih.gov | Substituents on the phenyl ring could be altered to increase or decrease the electrophilicity of the sulfonyl fluoride group. |

| In Silico Triage | Using computational methods like covalent docking to screen and prioritize candidates before synthesis. acs.org | Virtual screening of derivatives could efficiently identify compounds with the highest predicted affinity and reactivity for a given target. |

Applications of 2 Phenyl 1,3 Oxazole 5 Sulfonyl Fluoride in Advanced Organic and Material Chemistry

Role as a Key Reagent in Complex Molecule Synthesis

The dual functionality of 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride (B91410) allows it to serve as a versatile scaffold in the synthesis of elaborate molecular architectures. It can act as both a stable heterocyclic component and a reactive hub for further functionalization.

The oxazole (B20620) sulfonyl fluoride core is an excellent precursor for constructing more complex, fused heterocyclic systems. While direct cycloaddition reactions on the oxazole ring are less common, the sulfonyl fluoride group can direct the synthesis. Analogous structures, such as methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates, have been shown to react with aminoazoles (like 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines) to create advanced, fused systems. growingscience.com In these reactions, the initial step is the formation of a sulfonamide linkage, which is then followed by an intramolecular cyclocondensation to yield tricyclic products like bohrium.comsemanticscholar.orgoxazolo[5,4-d]pyrimidine derivatives. growingscience.com This strategy demonstrates how the 2-phenyl-1,3-oxazole-5-sulfonyl fluoride scaffold can be integrated into polycyclic aromatic systems, which are of significant interest in medicinal chemistry and materials science.

The broader concept of using sulfonyl fluoride hubs in "Diversity Oriented Clicking (DOC)" also highlights their role in generating heterocyclic diversity. nih.gov In this approach, highly reactive hubs like 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) undergo cycloaddition reactions with various dipoles to produce a library of different five-membered heterocycles, each bearing the versatile sulfonyl fluoride group for subsequent reactions. nih.govlatrobe.edu.au

Table 1: Representative Heterocyclic Systems Derived from Oxazole Sulfonyl Halide Analogs

| Starting Oxazole Derivative | Reagent | Resulting Heterocyclic System | Reaction Type |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amine | Aryl-pyrazolo[3,4-d] bohrium.comsemanticscholar.orgoxazolo[5,4-d]pyrimidine | Sulfonamide formation followed by intramolecular cyclocondensation growingscience.com |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-1,2,4-Triazol-5-amine | Aryl- bohrium.comnih.govnih.govtriazolo[5,1-b] bohrium.comsemanticscholar.orgoxazolo[5,4-d]pyrimidine | Sulfonamide formation followed by intramolecular cyclocondensation growingscience.com |

The sulfonyl fluoride group is an ideal electrophilic "warhead" for creating covalent linkages with nucleophilic residues in biological systems. semanticscholar.org Its reaction with primary or secondary amines yields highly stable sulfonamides, while its reaction with phenols or alcohols produces sulfonate esters. This reactivity is the basis of SuFEx click chemistry. eurekalert.orgnih.gov

The conversion of this compound into a library of sulfonamide and sulfonate derivatives allows for the development of targeted chemical probes. By reacting the parent compound with various amines or phenols that have specific biological affinities (e.g., enzyme inhibitors, receptor ligands), researchers can create probes that covalently label their target proteins. This "late-stage functionalization" is a key advantage of the SuFEx approach, enabling the rapid diversification of a core scaffold to explore structure-activity relationships. nih.govlatrobe.edu.au

Table 2: Synthesis of Derivatives for Chemical Probes via SuFEx Reaction

| Reagent Type | Nucleophile (Example) | Derivative Formed | Potential Application |

| Amine | Primary or Secondary Amine (R-NH₂) | 2-Phenyl-1,3-oxazole-5-sulfonamide | Covalent enzyme inhibitors, activity-based probes semanticscholar.org |

| Phenol (B47542) | Substituted Phenol (Ar-OH) | 2-Phenyl-1,3-oxazole-5-sulfonate | Covalent labeling of tyrosine residues, molecular probes |

| Alcohol | Chiral Alcohol (R-OH) | 2-Phenyl-1,3-oxazole-5-sulfonate | Attachment to biomolecules, chiral derivatizing agent |

Development of New Functional Materials

The robust and efficient nature of the SuFEx reaction makes this compound a promising monomer or functionalizing agent for the development of advanced materials.

SuFEx click chemistry has been successfully applied to the synthesis of polymers. nih.govnih.gov The reaction between a sulfonyl fluoride and a silyl-protected phenol or an amine can be used to form the backbone of a polymer. A bifunctional version of this compound, or its reaction with a bifunctional nucleophile, could lead to the formation of novel polymers incorporating the oxazole heterocycle. Such polymers could exhibit interesting properties, such as thermal stability or specific optical characteristics, conferred by the rigid, aromatic oxazole units.

Furthermore, the SuFEx linkages within a polymer backbone can sometimes be further modified, allowing for post-polymerization modification to fine-tune the material's properties. nih.gov For instance, a polymer synthesized using a sulfonyl fluoride hub could retain reactive sites for grafting side chains, altering its solubility, or attaching functional molecules. nih.gov

Chiral oxazoline-containing ligands are paramount in asymmetric catalysis, where they coordinate to a metal center and control the stereochemical outcome of a reaction. bldpharm.comrsc.org While this compound contains an oxazole, not an oxazoline, its sulfonyl fluoride group serves as a reactive handle to incorporate this heterocyclic motif into larger ligand structures.

By reacting the sulfonyl fluoride with a chiral amine or alcohol, the 2-phenyl-1,3-oxazole unit can be covalently linked to a chiral scaffold. This modular approach to ligand design is highly advantageous, allowing for the synthesis of a library of ligands where the electronic properties of the oxazole unit can be systematically varied. Research into hybrid ligands, such as chiral triazole-oxazoline derivatives, demonstrates the effectiveness of combining different heterocyclic components to create successful catalysts. researchgate.net The 2-phenyl-1,3-oxazole core, linked via a stable sulfonamide or sulfonate bridge, could serve as a sterically demanding, electronically tunable component in a new class of chiral ligands.

Strategies for Diversity-Oriented Synthesis (DOS) and Click Chemistry

The compound this compound is ideally suited for modern synthetic strategies like Diversity-Oriented Synthesis (DOS) and click chemistry, particularly the "Diversity Oriented Clicking" (DOC) workflow. bohrium.comnih.gov This strategy leverages a combination of different click reactions to rapidly generate large libraries of structurally diverse molecules from a common starting point. latrobe.edu.au

In a typical DOC strategy, a "hub" molecule containing a sulfonyl fluoride undergoes two stages of diversification:

Core Synthesis: A primary click reaction, such as a cycloaddition, is used to generate a variety of core heterocyclic structures, all retaining the sulfonyl fluoride group. nih.gov

Late-Stage Functionalization: The resulting library of sulfonyl fluorides is then treated with a diverse set of nucleophiles (e.g., phenols, amines) in a high-throughput manner using the SuFEx reaction. This attaches a wide range of functional "spokes" to the core hubs. nih.govlatrobe.edu.au

While some DOC strategies start with simpler hubs like alkynyl sulfonyl fluorides, this compound can be viewed as an already-formed heterocyclic hub. nih.gov It is perfectly primed for the second stage of diversification, where its sulfonyl fluoride group can be reacted with hundreds of different nucleophiles to quickly produce a large library of 2-phenyl-1,3-oxazole derivatives for screening in drug discovery or materials science applications. This makes it a powerful tool for exploring chemical space with high efficiency and modularity. bohrium.comlatrobe.edu.au

SuFEx Click Chemistry in Modular Assembly

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, enabling the rapid and efficient connection of molecular modules under mild conditions. eurekalert.orguva.nl At the core of this methodology is the sulfonyl fluoride (—SO₂F) group, which serves as a highly reliable electrophilic hub for forming stable covalent bonds with nucleophiles. eurekalert.orgnih.gov

This compound functions as a key "hub" in this modular assembly paradigm. The S-F bond, while stable, can be activated to react with a wide array of nucleophiles, primarily silyl ethers (derived from phenols) and alcohols, to form robust sulfonate (S-O) linkages. nih.govnih.gov This process allows for the predictable and high-yield construction of complex molecules from pre-functionalized starting materials. The 2-phenyl-1,3-oxazole core provides a rigid, planar, and aromatic scaffold that can orient appended molecular fragments in a defined three-dimensional space.

While the SuFEx reaction is broadly applicable, aromatic heterocyclic sulfonyl fluorides like this compound are noted to be challenging substrates that may require specific catalytic conditions, such as higher catalyst loadings or longer reaction times, to achieve efficient conversion. nih.gov Recent advancements, termed 'Accelerated SuFEx Click Chemistry' (ASCC), utilize synergistic catalyst systems to overcome these challenges, expanding the scope and efficiency of reactions involving such hubs. nih.gov

Table 1: Representative SuFEx Reactions for Modular Assembly This interactive table showcases the modular nature of SuFEx chemistry using this compound as the central hub.

| Nucleophile (R-OH) | Catalyst System | Resulting Linkage | Product Class |

|---|---|---|---|

| Phenol | Base (e.g., DBU) | Sulfonate (Ar-O-SO₂-) | Aryl Sulfonate Ester |

| Benzyl alcohol | ASCC (e.g., BTMG/HMDS) | Sulfonate (R-CH₂-O-SO₂-) | Alkyl Sulfonate Ester |

| 4-Methoxyphenol | Base (e.g., DBU) | Sulfonate (Ar-O-SO₂-) | Aryl Sulfonate Ester |

| Ethanol | ASCC (e.g., BTMG/HMDS) | Sulfonate (R-CH₂-O-SO₂-) | Alkyl Sulfonate Ester |

High-Throughput Synthesis Approaches

The efficiency and reliability of SuFEx chemistry make it exceptionally well-suited for high-throughput synthesis (HTS) and the creation of large chemical libraries for drug discovery and materials science. nih.govacs.orgdigitellinc.com The "hub-and-plugin" model is a powerful strategy in this context, where a central core molecule—the hub—is reacted with a diverse set of building blocks—the plugins. jk-sci.com

This compound is an ideal hub for such HTS campaigns. By reacting this single sulfonyl fluoride precursor with a large library of diverse phenols, alcohols, or amines in parallel, hundreds or thousands of unique analogues can be generated rapidly. nih.govjk-sci.com A significant advantage of this approach is that the reactions are often clean and high-yielding, allowing for the direct biological screening of the reaction mixtures without the need for laborious purification steps. acs.orgjk-sci.com This "synthesis-and-screen" workflow dramatically accelerates the hit-to-lead optimization process in medicinal chemistry. nih.govjk-sci.com

Table 2: Illustrative Library Generation via High-Throughput SuFEx This interactive table demonstrates the generation of a diverse chemical library from the this compound hub.

| Hub Moiety | Plugin Moiety (Example) | Resulting Compound Structure | Potential Application Area |

|---|---|---|---|

| 2-Phenyl-1,3-oxazole-5-sulfonyl | 4-Aminophenol | Oxazole-SO₂-NH-Phenyl-OH | Medicinal Chemistry |

| 2-Phenyl-1,3-oxazole-5-sulfonyl | 1-Naphthol | Oxazole-SO₂-O-Naphthyl | Materials Science |

| 2-Phenyl-1,3-oxazole-5-sulfonyl | 4-Pyridylmethanol | Oxazole-SO₂-O-CH₂-Pyridyl | Chemical Biology |

| 2-Phenyl-1,3-oxazole-5-sulfonyl | Tyrosine methyl ester | Oxazole-SO₂-O-Tyrosine-Me | Proteomics Probe |

Bioisosteric Replacement Strategies in Chemical Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a specific part of a biologically active molecule is replaced by a structurally distinct but functionally similar group to enhance its pharmacological properties. researchgate.net This can lead to improvements in potency, selectivity, metabolic stability, or solubility. nih.gov

The five-membered oxazole ring is recognized for its utility as a bioisostere. nih.govsemanticscholar.org It is often employed as a metabolically stable replacement for labile ester or amide functionalities. nih.gov The unique electronic and hydrogen-bonding capabilities of the oxazole also allow it to mimic the functionality of other rings. unimore.it

Specifically, the 2-phenyl-1,3-oxazole scaffold can be used as a bioisosteric replacement for other aromatic systems, such as substituted benzene rings. nih.gov This substitution can introduce subtle but critical changes to a molecule's properties. For instance, the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, an interaction not possible with a simple phenyl ring. This can alter the binding mode of a drug to its target protein. Furthermore, the introduction of the heteroaromatic oxazole ring can modify the molecule's dipole moment, lipophilicity, and susceptibility to metabolic degradation by cytochrome P450 enzymes. nih.gov

Table 3: Conceptual Bioisosteric Replacement and Property Modulation This interactive table illustrates the concept of using the 2-phenyl-1,3-oxazole moiety as a bioisostere for a hypothetical drug candidate.

| Original Moiety | Bioisosteric Replacement | Potential Property Change | Rationale for Replacement |

|---|---|---|---|

| Phenylacetamide | 2-Phenyl-1,3-oxazole | Increased metabolic stability | The oxazole ring is less susceptible to enzymatic hydrolysis than an amide bond. |

| 4-Cyanophenyl | 2-Phenyl-1,3-oxazole | Introduction of H-bond acceptor | The oxazole nitrogen can form a hydrogen bond with a receptor, potentially increasing potency. |

| Ethyl Benzoate | 2-Phenyl-1,3-oxazole | Resistance to esterase activity | The oxazole core mimics the ester's shape and electronics but is not a substrate for hydrolytic enzymes. nih.gov |

| Biphenyl | Phenyl-oxazole-phenyl | Improved physicochemical properties | Can reduce excessive lipophilicity often associated with biphenyl groups, improving solubility. |

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of heterocyclic compounds, including oxazoles, is undergoing a transformation toward more sustainable and efficient practices. nih.govnumberanalytics.com Future research into the synthesis of 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride (B91410) is expected to focus on green chemistry principles to minimize environmental impact. rasayanjournal.co.infrontiersin.org

Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. rasayanjournal.co.in This technique could be applied to key steps in the formation of the oxazole (B20620) ring or the introduction of the sulfonyl fluoride moiety.

Green Solvents: Traditional organic solvents often pose environmental and health risks. numberanalytics.com Research is moving towards the use of greener alternatives such as ionic liquids, supercritical CO2, and water. frontiersin.orgacs.org Developing synthetic routes for 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride that are compatible with these solvents is a key future goal.

Catalyst-Free and One-Pot Reactions: Simplifying synthetic procedures by eliminating catalysts where possible or combining multiple steps into a single "one-pot" reaction improves efficiency and reduces waste. frontiersin.orgmdpi.com For instance, a one-pot, three-component synthesis of substituted 1,2,4-triazoles has been achieved using microwave assistance, a strategy that could inspire similar approaches for oxazoles. rasayanjournal.co.in

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction conditions. Adapting existing batch syntheses of oxazole sulfonyl fluorides to flow chemistry systems represents a significant avenue for future process development.

A variety of starting materials can be envisioned for these novel routes, building upon established methods for synthesizing sulfonyl fluorides from precursors like sulfonyl chlorides, thiols, and sulfonamides. mdpi.comresearchgate.net

| Sustainable Method | Potential Advantage for Synthesis | Reference |

| Microwave Irradiation | Reduced reaction time, increased yields | rasayanjournal.co.in |

| Green Solvents (e.g., ionic liquids, water) | Reduced toxicity and environmental impact | frontiersin.orgacs.org |

| One-Pot Procedures | Increased efficiency, less waste generation | frontiersin.orgmdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and process control | N/A |

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is defined by both the sulfonyl fluoride group and the oxazole ring. While the sulfonyl fluoride is known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," there remains significant potential to uncover new reaction pathways. researchgate.net

Future research will likely explore:

Dual Reactivity: Designing reactions that leverage both the electrophilic nature of the sulfonyl fluoride and the reactivity of the oxazole ring. The oxazole ring can undergo electrophilic substitution (preferentially at the C5 position, though this is blocked here), nucleophilic substitution (at C2), and can act as a diene in Diels-Alder reactions to form pyridines. tandfonline.comwikipedia.org Exploring how the potent electron-withdrawing sulfonyl fluoride group at C5 modifies the oxazole's typical reactivity at the C2 and C4 positions is a key area for investigation.

SuFEx Chemistry Expansion: The sulfonyl fluoride group is a highly stable yet reactive functional group, particularly resistant to hydrolysis compared to other sulfonyl halides. researchgate.netnih.gov It can react with a range of nucleophiles, making it a valuable "warhead" for covalent modification of proteins, targeting residues like lysine (B10760008), tyrosine, and serine. acs.orgrsc.org Future work could involve using this compound as a probe in chemical biology to identify new protein targets, expanding beyond its common use as a protease inhibitor. rsc.orgnih.gov

Photocatalysis and Electrochemistry: These modern synthetic techniques can unlock novel reactivity pathways not accessible through traditional thermal methods. mdpi.com Applying these methods to this compound could lead to new C-H functionalization reactions on the phenyl ring or novel transformations of the oxazole core.

Advanced Catalytic Applications

Catalysis is central to the efficient and selective synthesis and functionalization of heterocyclic molecules. nih.gov For this compound, future catalytic research is expected to focus on two main areas: catalysis for its synthesis and its use as a ligand in new catalytic systems.

Catalytic Synthesis and Functionalization: Transition-metal catalysis, particularly with palladium and copper, is a cornerstone of modern organic synthesis and has been used for the direct arylation of oxazoles. nih.govsemanticscholar.org Future work could develop new catalysts for the late-stage functionalization of the phenyl ring of this compound, allowing for the rapid generation of diverse analogues.

Ligand Development: The oxazole nucleus is a known component of ligands used in catalysis. The specific electronic properties imparted by the phenyl and sulfonyl fluoride substituents could be harnessed to create novel ligands for transition-metal catalysis, potentially enabling new types of asymmetric transformations or improving the efficiency of existing reactions.

| Catalysis Area | Potential Application | Key Metals/Methods |

| Synthesis/Functionalization | C-H activation, cross-coupling on the phenyl ring | Palladium, Copper, Nickel |

| Ligand Design | Asymmetric catalysis, enhancing reaction efficiency | N/A |

Integration with Machine Learning and AI in Synthetic Design

A notable study demonstrated the use of a random forest ML algorithm to predict high-yielding conditions for deoxyfluorination reactions using various sulfonyl fluorides. nih.govucla.edu The model successfully mapped the intricate relationship between the alcohol substrate, the specific sulfonyl fluoride reagent, and the base to predict reaction outcomes. ucla.edu

Future applications in the context of this compound include:

Reaction Optimization: Training ML models on experimental data to predict the optimal conditions (catalyst, solvent, temperature) for its synthesis or subsequent reactions, saving significant time and resources. drugtargetreview.comucla.edu

Retrosynthesis Planning: Employing AI-powered tools to propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that are not obvious to human chemists. drugtargetreview.com

Reactivity Prediction: Developing algorithms to predict how this compound will react with different substrates, aiding in the design of experiments for exploring its undiscovered reactivity modes.

Expanding the Scope in Functional Material Design

Heterocyclic compounds are foundational to the design of advanced functional materials. The unique electronic and structural properties of this compound make it an intriguing candidate for applications in materials science.

Organic Electronics: Oxazole-containing molecules have been investigated as n-type organic semiconductors. acs.org The strong electron-withdrawing nature of the sulfonyl fluoride group could be exploited to tune the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule, a critical parameter for designing efficient electron-transport materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: Oxazole derivatives can exhibit significant fluorescence. nih.gov By modifying the phenyl ring, it may be possible to design novel fluorophores where the fluorescence is sensitive to the local environment, creating sensors for ions, pH, or specific biological molecules. The oxazole scaffold can act as either an electron donor or acceptor, facilitating the design of probes based on intramolecular charge transfer (ICT). nih.gov

Polymer Science: The sulfonyl fluoride moiety is a key functional group for SuFEx click chemistry, which can be used for polymer synthesis and modification. mdpi.com this compound could serve as a monomer or a functionalizing agent to create advanced polymers with tailored optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyl-1,3-oxazole-5-sulfonyl fluoride?

- Methodology : The compound is typically synthesized via sulfonic acid intermediate conversion. For example, 5-(1,3-oxazol-5-yl)thiophene-2-sulfonic acid reacts with thionyl chloride (SOCl₂) under reflux to form the sulfonyl chloride intermediate, followed by fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) . Anhydrous conditions and inert atmospheres (e.g., N₂) are critical to prevent hydrolysis .

- Key Reagents : SOCl₂, KF, polar aprotic solvents (e.g., acetonitrile).

Q. How is this compound characterized post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic protons (δ 7.2–8.5 ppm) and oxazole ring integrity.

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ = 257.03 g/mol).

X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with bond angles and torsion angles critical for validating stereochemistry .

Advanced Research Questions

Q. How can experimental conditions be optimized to minimize side reactions (e.g., hydrolysis) during synthesis?

- Risk Mitigation :

- Temperature Control : Reflux at 80–90°C in SOCl₂ avoids decomposition.

- Solvent Selection : Use dry DCM or acetonitrile to limit water ingress.

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes sulfonic acid byproducts .

- Data Contradiction : While SOCl₂ is standard, fluorination with TBAF may yield higher purity (>95%) compared to KF due to reduced salt formation .

Q. What computational strategies predict the compound’s reactivity in covalent enzyme inhibition?

- Methodology :

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with catalytic serine residues (e.g., in proteases).

DFT Calculations : Assess sulfonyl fluoride electrophilicity (LUMO energy ≈ -1.8 eV) to predict nucleophilic attack kinetics .

- Case Study : Docking scores for this compound with trypsin-like proteases show binding affinity (ΔG = -9.2 kcal/mol) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Data :

| Condition | Stability Duration | Decomposition Products |

|---|---|---|

| Ambient air (25°C) | >3 weeks | Sulfonic acid (trace) |

| Argon, -20°C | >6 months | None detected |

- Mechanistic Insight : The sulfonyl fluoride group resists hydrolysis in dry environments but reacts with ambient moisture over time .

Q. What safety protocols are essential for handling reactive intermediates during scale-up?

- Best Practices :

- PPE : Acid-resistant gloves, goggles, and fume hoods.

- Neutralization : Quench excess SOCl₂ with ice-cold NaHCO₃.

- Waste Management : Collect fluorinated byproducts in designated halogenated waste containers .

Q. What strategies enable derivatization of the oxazole ring for structure-activity studies?

- Functionalization Routes :

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the phenyl ring (C-2) introduces nitro groups for further reduction.

Nucleophilic Attack : Thiols or amines replace the sulfonyl fluoride group under basic conditions (e.g., Et₃N, DMF) .

- Case Study : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, a derivative, showed 10-fold higher protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products